molecular formula C22H24ClN5O3 B2816342 1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946356-27-0

1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No. B2816342
CAS RN: 946356-27-0
M. Wt: 441.92
InChI Key: WUGWYUZFLXQDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C22H24ClN5O3 and its molecular weight is 441.92. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One primary area of research involves the synthesis and characterization of derivatives related to "1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea". Studies often aim to explore novel synthetic routes or to improve existing methods for obtaining these compounds with higher yields and purity. For example, research conducted by Rani et al. (2014) focused on the synthesis, characterization, and antimicrobial evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes, showcasing the multifaceted approach to leveraging the compound's structural framework for potential antimicrobial applications (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Antimicrobial Evaluation

Another significant area of investigation involves evaluating the antimicrobial properties of derivatives of this compound. The modification of the molecular structure aims to discover new antimicrobial agents with enhanced efficacy against various pathogens. The study by Sherekar et al. (2022) synthesized and characterized compounds for their antimicrobial activity, indicating the potential of these molecules in developing new treatments for infections (Sherekar, Padole, & Kakade, 2022).

Anticancer Investigations

Research into anticancer applications is another critical domain. Compounds structurally similar to "1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea" are synthesized and evaluated for their potential to inhibit the growth of cancer cells. For instance, Feng et al. (2020) designed, synthesized, and evaluated a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents, demonstrating significant antiproliferative effects on various cancer cell lines (Feng et al., 2020).

Enzyme Inhibition and Biological Activity

Additionally, the study of enzyme inhibition and biological activity of these compounds provides insights into their potential therapeutic uses. For example, Mustafa et al. (2014) synthesized urea derivatives and evaluated them for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays, revealing a range of inhibitory activities that suggest potential pharmacological applications (Mustafa, Perveen, & Khan, 2014).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-13(2)31-21-12-20(24-14(3)25-21)26-16-6-8-17(9-7-16)27-22(29)28-18-11-15(23)5-10-19(18)30-4/h5-13H,1-4H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGWYUZFLXQDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

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